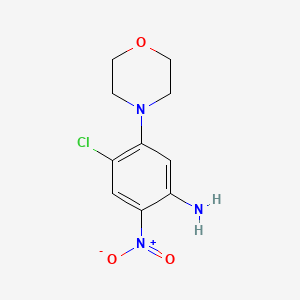

4-Chloro-5-morpholino-2-nitroaniline

Vue d'ensemble

Description

4-Chloro-5-morpholino-2-nitroaniline is an organic compound with the molecular formula C10H12ClN3O3 and a molecular weight of 257.67 g/mol It is characterized by the presence of a chloro group, a morpholino group, and a nitro group attached to an aniline ring

Mécanisme D'action

Target of Action

Similar compounds like 2-chloro-4-nitroaniline have been studied and are known to interact with various enzymes and proteins .

Mode of Action

It’s worth noting that nitroanilines, in general, are known to undergo various chemical reactions, including nucleophilic substitution .

Biochemical Pathways

, related compounds such as 2-Chloro-4-Nitroaniline have been shown to be metabolized by Rhodococcus sp. strain MB-P1 under aerobic conditions . The degradation of 2-Chloro-4-Nitroaniline occurs with the release of nitrite ions, chloride ions, and ammonia .

Result of Action

It’s worth noting that similar compounds have shown moderate to exceptional insecticidal effects .

Action Environment

It’s known that environmental conditions can significantly impact the activity and stability of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-morpholino-2-nitroaniline typically involves the nitration of 4-chloroaniline followed by the introduction of the morpholino group. One common method includes:

Nitration: 4-Chloroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-2-nitroaniline.

Morpholino Substitution: The nitro compound is then reacted with morpholine under suitable conditions to introduce the morpholino group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-5-morpholino-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group.

Common Reagents and Conditions

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Reduction: 4-Chloro-5-morpholino-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the morpholino group.

Applications De Recherche Scientifique

4-Chloro-5-morpholino-2-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-nitroaniline: Similar structure but lacks the morpholino group.

4-Chloro-2-nitroaniline: Similar structure but with different substitution pattern.

4-Nitroaniline: Lacks both the chloro and morpholino groups.

Uniqueness

4-Chloro-5-morpholino-2-nitroaniline is unique due to the presence of the morpholino group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications compared to its simpler analogs .

Activité Biologique

4-Chloro-5-morpholino-2-nitroaniline is an organic compound with the molecular formula CHClNO and a molecular weight of 257.67 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. Its structure includes a nitro group, which is often associated with various biological effects, including antimicrobial and insecticidal properties.

Synthesis

The synthesis of this compound typically involves two main steps:

- Nitration : 4-Chloroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-2-nitroaniline.

- Morpholino Substitution : The resulting nitro compound is then reacted with morpholine under suitable conditions to introduce the morpholino group at the 5-position.

The biological activity of this compound can be attributed to its interactions with various enzymes and proteins. Similar compounds have been shown to undergo nucleophilic substitution reactions, which may play a role in their biological effects. Additionally, nitroanilines are known to be metabolized by certain microbial strains, indicating potential pathways for biodegradation and environmental impact.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related nitroaniline derivatives have shown potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like nitro and chloro at specific positions enhances their antibacterial efficacy .

Table 1: Antibacterial Activity of Nitroaniline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| 4-Chloro-2-nitroaniline | Escherichia coli | 32 µg/mL |

| 2-Chloro-4-nitroaniline | Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Activity

The compound also demonstrates antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have highlighted that derivatives with para substitutions exhibit enhanced antioxidant properties due to their ability to scavenge free radicals effectively .

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Research in Pharmacy evaluated a series of nitroaniline derivatives, including this compound. The results indicated that this compound had superior antibacterial activity compared to other synthesized analogs, particularly against Gram-positive bacteria .

- Environmental Impact Assessment : Research involving the biodegradation of nitroanilines showed that strains like Rhodococcus sp. can metabolize these compounds under aerobic conditions, suggesting potential environmental applications and implications for pollution management.

Propriétés

IUPAC Name |

4-chloro-5-morpholin-4-yl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O3/c11-7-5-10(14(15)16)8(12)6-9(7)13-1-3-17-4-2-13/h5-6H,1-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGKKDPFXLVZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319773 | |

| Record name | 4-chloro-5-morpholin-4-yl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820389 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

87200-60-0 | |

| Record name | 4-chloro-5-morpholin-4-yl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.